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Compound of Interest

Compound Name:
8-Benzyl-1-oxa-8-

azaspiro[4.5]decan-2-one

Cat. No.: B1321450 Get Quote

Introduction and Molecular Identity
N-(1-oxohexadecyl)-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic

acid, where the amino group is acylated with palmitic acid, a common saturated fatty acid.[3]

This structural modification imparts an amphiphilic character, with a hydrophilic glutamic acid

headgroup and a lipophilic 16-carbon acyl chain.[3] This dual nature governs its

physicochemical properties, such as its surfactant capabilities and its increased solubility in

lipid environments compared to its parent amino acid.[3]

While primarily used in the cosmetics industry as a skin-conditioning and cleansing agent, its

structural class, the N-acyl amino acids, is of significant interest in drug development.[4] Some

NAAAs exhibit neuroprotective effects and interact with the endocannabinoidome, a complex

lipid signaling system.[2][5] Therefore, a thorough characterization of this molecule is essential

for exploring its full therapeutic potential.

Note on CAS Number: The user specified CAS number 35296-14-1. However, authoritative

chemical databases such as PubChem, MedChemExpress, and others consistently identify N-

Palmitoyl-L-glutamic acid with CAS Number 38079-66-2.[3][4] This guide will proceed with the

characterization of the compound widely recognized as N-Palmitoyl-L-glutamic acid under CAS

38079-66-2.
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A precise understanding of the molecule's properties is fundamental for any experimental

design, from selecting appropriate solvent systems to interpreting analytical data.

Property Value Source

Molecular Formula C₂₁H₃₉NO₅ [4]

Molecular Weight 385.54 g/mol [4]

Exact Mass 385.28282334 Da [4]

Appearance White to off-white solid [3][6]

Predicted Boiling Point 581.1 ± 40.0 °C [6]

Predicted Density 1.039 ± 0.06 g/cm³ [6]

Predicted pKa 3.46 ± 0.10 [6]

Predicted LogP 5.74 [7]

Solubility
DMSO: 125 mg/mL (324.22

mM)
[6]

Storage Conditions -20°C [6][7]

Synthesis Pathway and Protocol
The synthesis of N-acyl amino acids like Palmitoyl-L-glutamic acid is commonly achieved via N-

acylation of the parent amino acid. The Schotten-Baumann reaction is a classic and effective

method for this transformation, involving the reaction of an acyl chloride with the amino acid

under basic conditions.[8]
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Caption: General workflow for the synthesis of N-Palmitoyl-L-Glutamic Acid.

Step-by-Step Synthesis Protocol (Schotten-Baumann
Method)
This protocol is a representative procedure adapted from standard organic synthesis

methodologies for N-acylation.
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Dissolution of Amino Acid: Dissolve L-glutamic acid (1.0 eq) in an aqueous solution of

sodium hydroxide (2.2 eq) at 0-5 °C with vigorous stirring. The base deprotonates both the

carboxylic acid and the amino groups, rendering the latter a more potent nucleophile.

Preparation of Acyl Chloride: In a separate flask, dissolve palmitoyl chloride (1.1 eq) in a

water-miscible organic solvent like tetrahydrofuran (THF).

Acylation Reaction: Add the palmitoyl chloride solution dropwise to the L-glutamic acid

solution while maintaining the temperature at 0-5 °C. The low temperature is crucial to

control the exothermicity of the reaction and minimize hydrolysis of the acyl chloride.

Reaction Monitoring: Allow the reaction to stir for 2-4 hours at room temperature. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting L-glutamic acid

is consumed.

Acidification (Workup): Once the reaction is complete, cool the mixture in an ice bath and

acidify to a pH of ~2 using concentrated HCl. This step protonates the carboxylate groups,

causing the N-acylated product to precipitate out of the aqueous solution.

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the

organic layer sequentially with water and brine to remove inorganic salts and impurities.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) to yield pure N-(1-oxohexadecyl)-L-glutamic acid.

Analytical Characterization
A multi-technique approach is required for the unambiguous structural elucidation and purity

assessment of the synthesized compound.
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Caption: Integrated workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation in organic chemistry, providing detailed

information about the carbon-hydrogen framework.[9]

Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often suitable due to the presence of exchangeable

amide and carboxylic acid protons.[6]

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher

spectrometer.

Data Analysis & Expected Signals:
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¹H NMR:

Alkyl Chain: A large multiplet signal around 1.25 ppm (-(CH₂)₁₂-), a triplet around 0.88

ppm (terminal -CH₃), and multiplets around 1.5-2.2 ppm (-CH₂- adjacent to carbonyl and

amide).

Glutamic Acid Moiety: A multiplet for the α-CH proton (around 4.2-4.5 ppm), and

multiplets for the β-CH₂ and γ-CH₂ protons (around 1.8-2.4 ppm).

Amide & Carboxyl Protons: A doublet for the N-H proton (amide bond) around 8.0-8.5

ppm (in DMSO-d₆) and broad signals for the two -COOH protons.

¹³C NMR:

Carbonyls: Signals for the three C=O groups (amide and two carboxylic acids) in the

range of 170-175 ppm.

Alkyl Chain: A series of signals between ~14-40 ppm.

Glutamic Acid Moiety: Signals for the α-CH, β-CH₂, and γ-CH₂ carbons between ~25-55

ppm.

Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition

of a molecule.[10] High-performance liquid chromatography coupled with tandem mass

spectrometry (HPLC-MS/MS) is particularly powerful for analyzing N-acyl amino acids in

complex matrices.[1]

Protocol:

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a suitable

solvent like methanol or acetonitrile.

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution

mass spectrometer (e.g., Q-TOF or Orbitrap).

Data Acquisition: Acquire data in both positive and negative ion modes.
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Positive Mode [M+H]⁺: Expected m/z ≈ 386.2901

Negative Mode [M-H]⁻: Expected m/z ≈ 384.2755

Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm the structure. Key

expected fragmentations include the neutral loss of water (H₂O) and cleavage of the amide

bond, which would yield fragments corresponding to the palmitoyl cation and the glutamic

acid backbone.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule.

Protocol:

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

~3300 cm⁻¹: N-H stretching (amide).

~2850-2950 cm⁻¹: C-H stretching (alkyl chain).

~1700-1740 cm⁻¹: C=O stretching (carboxylic acid).

~1640-1680 cm⁻¹: C=O stretching (Amide I band).

~1540 cm⁻¹: N-H bending (Amide II band).

Biological Context and Potential Applications
N-acyl amino acids are increasingly recognized as a family of bioactive lipids.[2][11] While

research on Palmitoyl-L-glutamic acid specifically is still emerging, its structural class suggests

several areas of interest for drug development professionals.
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Neuroprotection: Some sources claim Palmitoyl-L-glutamic acid has neuroprotective effects,

a property seen in other N-acyl amides like palmitoylethanolamide (PEA).[5] The mechanism

may involve modulation of inflammatory pathways or interaction with peroxisome proliferator-

activated receptors (PPARs).

Drug Delivery: The amphiphilic nature of this molecule makes it a candidate for use in novel

drug delivery systems.[3] It can self-assemble into micelles or liposomes, potentially

encapsulating and improving the solubility and bioavailability of hydrophobic drug molecules.

Its origin from natural building blocks (fatty acid and amino acid) suggests good

biocompatibility and biodegradability.[3][12]

Signaling Pathways: As an NAAA, it may be metabolized by enzymes like fatty acid amide

hydrolase (FAAH), which is a key enzyme in the endocannabinoid system.[2] Its synthesis

and degradation could be part of a larger signaling network that influences cellular

processes.[2][11]

Further research is required to elucidate the specific molecular targets and mechanisms of

action of N-(1-oxohexadecyl)-L-glutamic acid to fully understand its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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